

Application Notes and Protocols: Endoxifen-d5 in Clinical Pharmacology Studies

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Endoxifen-d5** in clinical pharmacology studies. **Endoxifen-d5** serves as a crucial internal standard for the accurate quantification of endoxifen, the primary active metabolite of tamoxifen, a widely used drug in the treatment of estrogen receptor-positive (ER+) breast cancer. The information presented here covers quantitative data from clinical studies, detailed experimental protocols for bioanalysis, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize key quantitative data related to endoxifen concentrations in clinical settings and the analytical performance of methods using **Endoxifen-d5**.

Table 1: Plasma Concentrations of Endoxifen in Patients Treated with Tamoxifen.



CYP2D6 Metabolizer Status	Endoxifen Plasma Concentration Range (ng/mL)	Reference
Poor Metabolizer (PM)	7.6 (median)	
Intermediate Metabolizer (IM)	21.5 (median)	
Normal/Extensive Metabolizer (NM/EM)	31.5 (median)	
Overall Range (Tamoxifen therapy)	5 - 180	

Table 2: Pharmacokinetic Parameters of Single Oral Doses of Endoxifen in Healthy Subjects.

Endoxifen Dose (mg)	Cmax (ng/mL)	AUC (ng·h/mL)	Tmax (h)	t½ (h)	Reference
0.5	1.36	99.1	~6	~54.9	
1	3.8	231	~6	~54.9	
2	5.5	330	~6	~54.9	
4	14.5	763	~6	~54.9	

Table 3: Analytical Parameters for LC-MS/MS Quantification of Endoxifen using **Endoxifen-d5**.

Analyte	Concentrati on Range (ng/mL)	Linearity (R²)	Intra- and Inter-day Precision and Accuracy	Average Recovery (%)	Reference
E- and Z- isomers of Endoxifen	0.5 - 500	≥ 0.98	Within 85% and 115%	> 90%	



Experimental Protocols

Protocol 1: Quantification of Endoxifen in Human Plasma using LC-MS/MS with Endoxifen-d5 as an Internal Standard

This protocol describes a validated method for the quantitative determination of endoxifen isomers in human plasma.

- 1. Materials and Reagents:
- Endoxifen and its metabolites (E- and Z-isomers)
- Endoxifen-d5 (internal standard)
- HPLC grade methanol, acetonitrile, formic acid, and water
- Drug-free human plasma
- · L-ascorbic acid
- 2. Sample Preparation:
- Thaw plasma samples at room temperature.
- To 100 μL of plasma, add the internal standard solution (Endoxifen-d5).
- Precipitate proteins by adding 300 μL of acetonitrile.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.



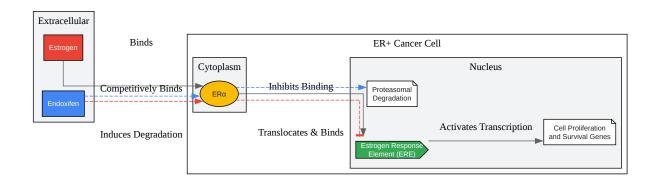
3. LC-MS/MS Analysis:

- Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
- Analytical Column: A Poroshell 120 EC-C18 column is suitable for separation.
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: 0.1% formic acid in methanol
- Gradient Elution: A suitable gradient to separate endoxifen from its metabolites.
- Mass Spectrometer: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- MRM Transitions:
 - Endoxifen: m/z 374.3 > 58.1
 - Endoxifen-d5 (IS): m/z 379.3 > 58.1
- Data Analysis: Quantify endoxifen concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling Pathways and Experimental Workflows Endoxifen's Mechanism of Action in ER+ Breast Cancer Cells

Endoxifen exerts its anticancer effects through multiple mechanisms. It competitively binds to the estrogen receptor alpha (ER α), preventing estrogen from binding and activating proproliferative genes. Furthermore, unlike tamoxifen, endoxifen can induce the degradation of the ER α protein, further reducing the cell's response to estrogen.





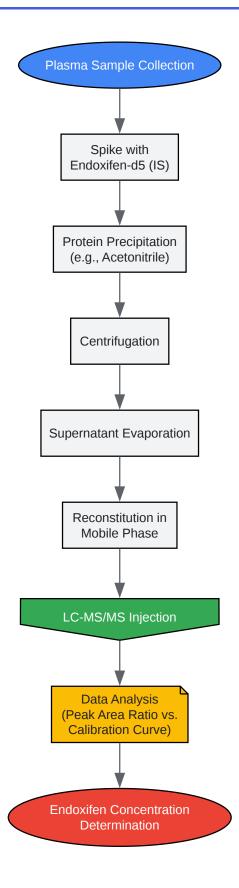
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Caption: Endoxifen's dual mechanism of ER α antagonism and degradation in breast cancer cells.

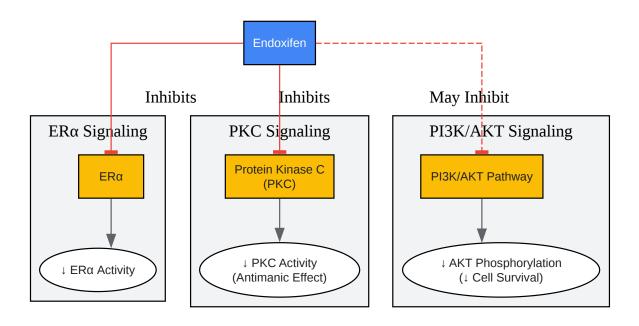
Experimental Workflow for Endoxifen Quantification

The following diagram illustrates the typical workflow for quantifying endoxifen in clinical plasma samples using **Endoxifen-d5** as an internal standard.









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